molecular formula C10H8FNO2 B556483 6-Fluoroindole-3-acetic acid CAS No. 443-75-4

6-Fluoroindole-3-acetic acid

Cat. No. B556483
CAS RN: 443-75-4
M. Wt: 193,18 g/mole
InChI Key: OOEZASHYQRURRT-UHFFFAOYSA-N
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Description

6-Fluoroindole-3-acetic acid is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 6-Fluoroindole-3-acetic acid involves a multi-step reaction with 2 steps . The first step involves nBuLi and tetrahydrofuran at 0 °C, followed by ZnCl2. The second step involves aq. NaOH and methanol .


Molecular Structure Analysis

The molecular structure of 6-Fluoroindole-3-acetic acid is represented by the SMILES string OC(=O)Cc1c[nH]c2cc(F)ccc12 . The InChI key for this compound is OOEZASHYQRURRT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Fluoroindole-3-acetic acid is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

  • Cancer Therapy : 5-Fluoroindole-3-acetic acid, closely related to 6-Fluoroindole-3-acetic acid, is a prodrug activated by horseradish peroxidase. It has shown potent cytotoxic activity in human and rodent tumor cell lines, suggesting its potential use in targeted cancer therapy (Folkes et al., 2002).

  • Fluorescence Studies : The absorption and fluorescence spectra of various indole-3-acetic acid derivatives, including 6-Fluoroindole-3-acetic acid, have been studied. These compounds are of interest due to their potential applications in biomedical analysis. 6-Fluoroindole-3-acetic acid, in particular, shows significant fluorescence quantum yield (Carić et al., 2004).

  • Synthesis of New Compounds : Research has been conducted on synthesizing and reacting with fluorinated indole derivatives, including 6-Fluoroindole-3-acetic acid. These compounds have potential applications in medicinal chemistry and as intermediates in organic synthesis (Shen et al., 2016).

  • Plant Growth Regulation : 6-Fluoroindole has been identified as an inhibitor of tryptophan-dependent biosynthesis of indole-3-acetic acid, which is a plant hormone. This inhibition affects seedling development in Arabidopsis, suggesting potential applications in plant growth and development studies (Ludwig-Müller et al., 2010).

  • Electrochemical Charge Storage Materials : Fluorinated polyindoles, including those derived from fluoroindole derivatives, have been developed as high-performance materials for electrochemical charge storage. This research has implications for improving the efficiency of supercapacitors (Wang et al., 2019).

Safety And Hazards

6-Fluoroindole-3-acetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEZASHYQRURRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379063
Record name 6-Fluoroindole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroindole-3-acetic acid

CAS RN

443-75-4
Record name 6-Fluoroindole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroindole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-fluoro-1H-indol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
片山正人, 加藤康仁, 秦野利基, 羽鳥真… - Journal of Pesticide …, 1998 - jlc.jst.go.jp
… 2.3 6 Fluoroindole-3-acetic acid (4) 3-Fluoroaniline (12.1 g, 108.9 mmol) was added to 50 ml … gel affording 80 mg (17% yield) of 6-fluoroindole-3-acetic acid (4). 6-Fluoroindole-3-acetic …
Number of citations: 13 jlc.jst.go.jp
A Antolić, B Kojić-Prodić, S Tomić, B Nigović… - … Section B: Structural …, 1996 - scripts.iucr.org
As part of the molecular recognition studies on the phytohormone indole-3-acetic acid (IAA) a series of fluorinated IAA's has been examined. The phenyl ring substitution at positions 4, 5…
Number of citations: 37 scripts.iucr.org
D Carić, V Tomišić, M Kveder, N Galić, G Pifat… - Biophysical …, 2004 - Elsevier
… The fluorescence quantum yield of 6-fluoroindole-3-acetic acid significantly exceeds that of 1 (0.3); the other derivatives have lower quantum yields. The plant-growth promoting activity …
Number of citations: 27 www.sciencedirect.com
B Nigović, S Antolić, B Kojić-Prodić, R Kiralj… - … Section B: Structural …, 2000 - scripts.iucr.org
As part of molecular recognition studies on the phytohormone indole-3-acetic acid (IAA) a series of alkylated IAAs has been examined. Phenyl-ring substitution (alkyl = methyl and ethyl) …
Number of citations: 47 scripts.iucr.org
MM Cadelis, SA Li, ML Bourguet‐Kondracki… - …, 2021 - Wiley Online Library
… N,N′-((Butane-1,4-diylbis(azanediyl))bis(propane-3,1-diyl))bis(2-(6-fluoro-1H-indol-3-yl)acetamide) (18): Following general procedure B, reaction of 6-fluoroindole-3-acetic acid (0.050 …
S Zhang, Q Yang, T Defoirdt - Microbiology Spectrum, 2022 - Am Soc Microbiol
Indole signaling is viewed as a potential target for antivirulence therapy against antibiotic-resistant pathogens because of its link with the production of virulence factors. This study …
Number of citations: 3 journals.asm.org
片山正人, 加藤康仁, 秦野利基, 羽鳥真… - Journal of Pesticide …, 1998 - jstage.jst.go.jp
… 2.3 6 Fluoroindole-3-acetic acid (4) 3-Fluoroaniline (12.1 g, 108.9 mmol) was added to 50 ml … gel affording 80 mg (17% yield) of 6-fluoroindole-3-acetic acid (4). 6-Fluoroindole-3-acetic …
Number of citations: 3 www.jstage.jst.go.jp

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